molecular formula C20H21NO5S B13382364 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid

Cat. No.: B13382364
M. Wt: 387.5 g/mol
InChI Key: VDIVFUTVJUGBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound also contains a hydroxyethylsulfanyl group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Hydroxyethylsulfanyl Group: The hydroxyethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with an appropriate thiol compound under basic conditions.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine, yielding the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Large-scale batch reactors are used to carry out the protection, substitution, and deprotection reactions.

    Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to convert the hydroxyethylsulfanyl group to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid has several scientific research applications:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides due to the presence of the Fmoc protecting group.

    Bioconjugation: It is used in bioconjugation reactions to attach peptides to other biomolecules, such as proteins and nucleic acids.

    Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including as a precursor for drug development.

    Chemical Biology: It is used in chemical biology research to study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The hydroxyethylsulfanyl group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-mercaptopropanoic acid: Similar structure but with a mercapto group instead of a hydroxyethylsulfanyl group.

    2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of a hydroxyethylsulfanyl group.

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid is unique due to the presence of both the Fmoc protecting group and the hydroxyethylsulfanyl group. This combination of functional groups allows for selective reactions and makes the compound highly versatile in chemical synthesis and research applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-hydroxyethylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5S/c22-9-10-27-12-18(19(23)24)21-20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,22H,9-12H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDIVFUTVJUGBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSCCO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.